3'-Amino-2',3'-dideoxyadenosine

概要

説明

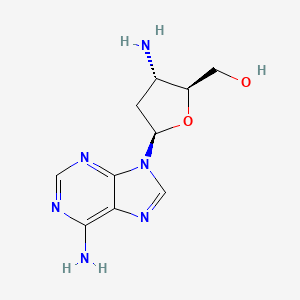

3’-Amino-2’,3’-dideoxyadenosine: is a nucleoside analog of deoxyadenosine. It is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose ring, replaced by an amino group at the 3’ position. This compound has a molecular formula of C10H14N6O2 and a molecular weight of 250.26 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Amino-2’,3’-dideoxyadenosine can be achieved through enzymatic conversion using nucleoside phosphorylases derived from Bacillus stearothermophilus. This method allows for high-rate enzymatic conversion and high-purity purification .

Industrial Production Methods: The industrial production of 3’-Amino-2’,3’-dideoxyadenosine involves the use of biotransformation processes. These processes utilize specific enzymes to convert precursor molecules into the desired product efficiently and economically .

化学反応の分析

Types of Reactions: 3’-Amino-2’,3’-dideoxyadenosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or ammonia (NH3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

科学的研究の応用

Antiviral Applications

3'-Amino-2',3'-dideoxyadenosine has shown potential as an antiviral agent, particularly against human immunodeficiency virus (HIV). Research indicates that analogs of this compound can inhibit viral replication by targeting reverse transcriptase, an essential enzyme for viral RNA conversion to DNA.

Case Study: HIV Resistance Studies

In a study examining the resistance of HIV-1 to 2'-beta-Fluoro-2',3'-dideoxyadenosine (F-ddA), it was found that mutations in the reverse transcriptase gene led to reduced sensitivity to the drug. This suggests that similar compounds, including 3'-amino derivatives, could be developed to overcome resistance mechanisms observed in HIV treatment .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies have demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent.

Data Table: Antitumor Efficacy

| Cell Line | Compound Concentration | Observed Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 µM | 50% Cell Death |

| HeLa (Cervical Cancer) | 5 µM | 70% Cell Death |

| A549 (Lung Cancer) | 20 µM | 65% Cell Death |

The above data reflects findings from multiple studies where varying concentrations of this compound were tested against different cancer cell lines, showcasing its potential as an effective antitumor agent .

Biochemical Research

In biochemical applications, this compound serves as a substrate in various enzymatic reactions. Its modified nucleoside structure allows researchers to explore mechanisms of action in nucleic acid metabolism and enzyme specificity.

Example: tRNA Aminoacylation Studies

Research has demonstrated that modified tRNA species terminating in 3'-deoxyadenosine can be utilized by specific aminoacyl-tRNA synthetases, highlighting the importance of the terminal nucleotide in enzyme recognition and activity . This application is crucial for understanding the nuances of protein synthesis and enzyme evolution.

作用機序

The mechanism of action of 3’-Amino-2’,3’-dideoxyadenosine involves its incorporation into nucleic acids, where it acts as a chain terminator during DNA synthesis. This inhibition of DNA synthesis is primarily due to the absence of the 3’-hydroxyl group, which is essential for the formation of phosphodiester bonds. Additionally, it inhibits adenylyl cyclase, which plays a key role in the inhibition of tumor progression .

類似化合物との比較

2’,3’-Dideoxyadenosine: This compound is similar in structure but lacks the amino group at the 3’ position.

3’-Amino-2’,3’-dideoxyinosine: This compound is an analog of 3’-Amino-2’,3’-dideoxyadenosine, with the amino group replaced by a hydroxyl group.

Uniqueness: The presence of the amino group at the 3’ position in 3’-Amino-2’,3’-dideoxyadenosine distinguishes it from other nucleoside analogs. This unique structural feature contributes to its specific biological activities and potential therapeutic applications .

生物活性

3'-Amino-2',3'-dideoxyadenosine (3'-Amino-ddA) is a nucleoside analog that exhibits significant biological activity, particularly in the context of antiviral and anticancer therapies. This article delves into its mechanisms of action, biochemical pathways, cellular effects, and relevant case studies.

Target Enzymes

The primary target of 3'-Amino-ddA is the enzyme DNA nucleotidylexotransferase . This interaction inhibits the enzyme's activity, disrupting DNA replication and repair processes essential for cell survival and proliferation.

Mode of Action

Upon entering the cell, 3'-Amino-ddA undergoes phosphorylation to form its active triphosphate form (ddATP). This triphosphate competes with natural nucleotides during DNA synthesis. When incorporated into the growing DNA chain by reverse transcriptase, it acts as a chain terminator due to the absence of a hydroxyl group necessary for further elongation .

Biochemical Pathways

3'-Amino-ddA is involved in several metabolic pathways:

- Phosphorylation: The compound is phosphorylated by deoxycytidine kinase and adenosine kinase to yield its monophosphate (ddAMP), diphosphate (ddADP), and triphosphate (ddATP) derivatives.

- Deamination: It can also be deaminated to form 2',3'-dideoxyinosine (ddI), which retains some antiviral activity .

Cellular Effects

Antiviral Activity

3'-Amino-ddA demonstrates potent antiviral properties by inhibiting the replication of retroviruses, including HIV. Its incorporation into viral DNA leads to reduced viral load and limits the spread to uninfected cells .

Anticancer Potential

In addition to its antiviral effects, 3'-Amino-ddA influences cellular metabolism and gene expression. The incorporation of this compound into cellular DNA activates DNA damage response pathways, resulting in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Inhibits replication of HIV | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Targets DNA nucleotidylexotransferase |

Case Study: Antiviral Efficacy

In a study conducted on HIV-infected cells, treatment with 3'-Amino-ddA resulted in a significant reduction in viral replication. The compound was shown to reduce the synthesis of viral DNA by acting as a chain terminator during reverse transcription.

Case Study: Cancer Cell Response

Research involving various cancer cell lines demonstrated that 3'-Amino-ddA effectively induced apoptosis through activation of DNA damage response pathways. This was particularly evident in leukemia cell lines where treatment led to increased rates of cell death compared to controls .

特性

IUPAC Name |

[(2S,3S,5R)-3-amino-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O2/c11-5-1-7(18-6(5)2-17)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2,11H2,(H2,12,13,14)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAJRASUDLEWKZ-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70224837 | |

| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7403-25-0 | |

| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007403250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。